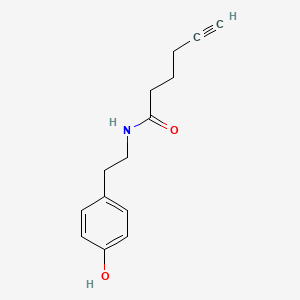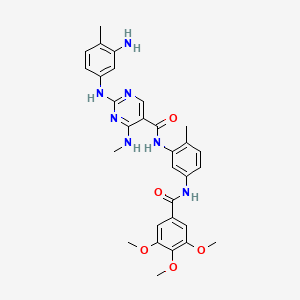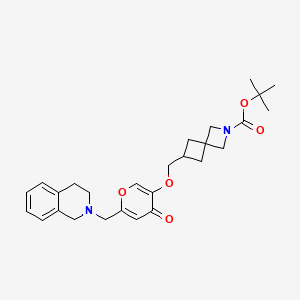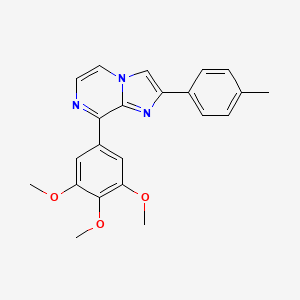![molecular formula C24H25N5O2 B10861679 N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B10861679.png)
N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STC-15 is an orally active small molecule inhibitor of the RNA methyltransferase METTL3. This compound has shown significant potential in inhibiting tumor growth and inducing anti-cancer immune responses. METTL3 is responsible for the deposition of N-6-methyladenosine (m6A) modification on mRNA and long non-coding RNA targets, which regulates their stability, splicing, transport, and translation .
Preparation Methods
The synthetic routes and reaction conditions for STC-15 are proprietary and have not been fully disclosed in the public domain. it is known that STC-15 is developed by Storm Therapeutics and is currently in clinical development . The compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as a METTL3 inhibitor .
Chemical Reactions Analysis
STC-15 undergoes several types of chemical reactions, primarily focusing on its interaction with METTL3. The compound inhibits the methyltransferase activity of METTL3, leading to a reduction in m6A modification on RNA. This inhibition triggers a cascade of cellular responses, including the activation of innate immune signaling pathways . Common reagents and conditions used in these reactions include RNA sequencing and Western blotting to validate the inhibition of METTL3 activity . The major products formed from these reactions are the downregulated m6A-modified RNA and the subsequent activation of immune response genes .
Scientific Research Applications
STC-15 has a wide range of scientific research applications, particularly in the fields of oncology and immunology. It has demonstrated efficacy in preclinical models of acute myeloid leukemia (AML) and solid tumors . The compound has shown to inhibit the proliferation of AML cell lines and reduce BCL2 protein levels, which are crucial for cancer cell survival . Additionally, STC-15 has been shown to synergize with other anti-cancer therapies, such as Venetoclax, to enhance its anti-tumor activity . The compound is also being investigated for its potential to induce durable immune memory, making it a promising candidate for cancer immunotherapy .
Mechanism of Action
STC-15 exerts its effects by inhibiting the RNA methyltransferase activity of METTL3. This inhibition leads to a reduction in m6A modification on mRNA, which in turn affects the stability, splicing, transport, and translation of these RNA molecules . The reduction in m6A-modified RNA triggers an innate immune response, activating pathways such as interferon signaling and NF-kB signaling . This activation leads to the induction of apoptosis in cancer cells and the enhancement of anti-cancer immune responses .
Comparison with Similar Compounds
STC-15 is unique in its ability to inhibit METTL3 and induce anti-cancer immune responses. Similar compounds include other METTL3 inhibitors developed by Storm Therapeutics, such as STM3675 . These compounds also target the RNA methyltransferase activity of METTL3 and have shown efficacy in preclinical models of cancer . STC-15 stands out due to its oral bioavailability and its ability to synergize with other anti-cancer therapies, making it a promising candidate for clinical development .
Properties
Molecular Formula |
C24H25N5O2 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[[2-[(cyclobutylmethylamino)methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C24H25N5O2/c30-23-12-21(28-22-6-1-2-9-29(22)23)24(31)26-14-17-7-8-18-11-19(27-20(18)10-17)15-25-13-16-4-3-5-16/h1-2,6-12,16,25,27H,3-5,13-15H2,(H,26,31) |
InChI Key |
MFQFZLWCFZZHAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)CNCC2=CC3=C(N2)C=C(C=C3)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(8-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide](/img/structure/B10861634.png)


![(1R,4R)-N-(3,4-difluorophenyl)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B10861645.png)




![[(2R,3R,4S,5R,6R)-4,5-dibenzoyloxy-6-[2-decyl-2-[[(2R,3R,4S,5R,6R)-3,4-dibenzoyloxy-6-(benzoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]dodecoxy]-3-[(2R,3R,4S,5R,6R)-3,4,5-tribenzoyloxy-6-(benzoyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl benzoate](/img/structure/B10861675.png)
